1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)-3-(2,2,4-trimethylpentyl)cyclohexane
Overview
Description
1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)-3-(2,2,4-trimethylpentyl)cyclohexane is a complex organic compound characterized by its cyclohexane ring structure with multiple alkyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)-3-(2,2,4-trimethylpentyl)cyclohexane typically involves multi-step organic reactions. One possible route could involve the alkylation of a cyclohexane derivative with appropriate alkyl halides under Friedel-Crafts conditions. The reaction might require a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)-3-(2,2,4-trimethylpentyl)cyclohexane can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or alcohols.
Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) could convert double bonds to single bonds.
Substitution: Halogenation reactions using bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution under acidic or basic conditions.
Reduction: H2 gas with Pd/C catalyst under mild pressure and temperature.
Substitution: Br2 or Cl2 in the presence of light or a radical initiator.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclohexane derivatives.
Scientific Research Applications
1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)-3-(2,2,4-trimethylpentyl)cyclohexane may have applications in various fields:
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying the effects of alkyl-substituted cyclohexanes on biological systems.
Medicine: Exploration of its pharmacological properties for potential therapeutic uses.
Industry: Use as a specialty chemical in the production of polymers, lubricants, or other materials.
Mechanism of Action
The mechanism of action for 1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)-3-(2,2,4-trimethylpentyl)cyclohexane would depend on its specific application. In a biological context, it might interact with cellular membranes or proteins, affecting their function. In chemical reactions, the compound’s reactivity would be influenced by the steric and electronic effects of its substituents.
Comparison with Similar Compounds
Similar Compounds
- 1,1,3,3-Tetramethyl-2-(prop-1-en-2-yl)cyclohexane
- 1,1,5,5-Tetramethyl-3-(2,2,4-trimethylpentyl)cyclohexane
Uniqueness
1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)-3-(2,2,4-trimethylpentyl)cyclohexane is unique due to its specific arrangement of substituents, which can result in distinct chemical and physical properties compared to similar compounds. This uniqueness can be leveraged in applications where specific reactivity or stability is required.
Properties
IUPAC Name |
1,1,5,5-tetramethyl-2-prop-1-en-2-yl-3-(2,2,4-trimethylpentyl)cyclohexane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40/c1-15(2)11-19(5,6)12-17-13-20(7,8)14-21(9,10)18(17)16(3)4/h15,17-18H,3,11-14H2,1-2,4-10H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIRUWUUGLPTCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C)CC1CC(CC(C1C(=C)C)(C)C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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